molecular formula C35H45N7O8S B1669742 Dabigatran etexilate meslate CAS No. 872728-81-9

Dabigatran etexilate meslate

Cat. No.: B1669742
CAS No.: 872728-81-9
M. Wt: 723.8 g/mol
InChI Key: XETBXHPXHHOLOE-UHFFFAOYSA-N
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Description

Ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate; methanesulfonic acid (hereafter referred to by its common name dabigatran etexilate mesylate) is a prodrug and direct thrombin inhibitor (DTI) used as an oral anticoagulant. Its active metabolite, dabigatran, irreversibly binds to thrombin’s active site, inhibiting both free and fibrin-bound thrombin . Key properties include:

  • Molecular formula: C₃₅H₄₅N₇O₈S
  • Molecular weight: 724.83 g/mol (methanesulfonate salt)
  • Pharmacokinetics: Low bioavailability (3–7%), renal elimination (80%), and a plasma half-life of 12–14 hours in patients with normal renal function .

Properties

CAS No.

872728-81-9

Molecular Formula

C35H45N7O8S

Molecular Weight

723.8 g/mol

IUPAC Name

ethyl 3-[[2-[[4-(N'-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid

InChI

InChI=1S/C34H41N7O5.CH4O3S/c1-4-6-7-10-21-46-34(44)39-32(35)24-12-15-26(16-13-24)37-23-30-38-27-22-25(14-17-28(27)40(30)3)33(43)41(20-18-31(42)45-5-2)29-11-8-9-19-36-29;1-5(2,3)4/h8-9,11-17,19,22,37H,4-7,10,18,20-21,23H2,1-3H3,(H2,35,39,44);1H3,(H,2,3,4)

InChI Key

XETBXHPXHHOLOE-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCOC(=O)/N=C(/C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)\N.CS(=O)(=O)O

Canonical SMILES

CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OCC)C4=CC=CC=N4)N.CS(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BIBR 1048
dabigatran
dabigatran etexilate
dabigatran etexilate mesylate
Etexilate Mesylate, Dabigatran
Etexilate, Dabigatran
Mesylate, Dabigatran Etexilate
N-((2-(((4-(aminoiminomethyl)phenyl)amino)methyl)-1-methyl-1H-benzimidazol-5-yl)carbonyl)-N-2-pyridinyl-beta-alanine
Pradaxa

Origin of Product

United States

Preparation Methods

Synthesis of 1-Methylbenzimidazole-5-carbonyl Chloride

Procedure

  • Cyclization : A mixture of 4-chloro-3-nitrobenzoic acid (10.0 g, 49.3 mmol) and N-methyl-o-phenylenediamine (6.7 g, 54.2 mmol) in polyphosphoric acid (100 mL) is heated at 180°C for 6 hours under nitrogen. The cooled mixture is poured into ice water, neutralized with NaOH, and extracted with ethyl acetate.
  • Oxidation : The crude benzimidazole is oxidized with KMnO₄ in acidic medium to yield 1-methylbenzimidazole-5-carboxylic acid.
  • Chlorination : Treatment with thionyl chloride (20 mL) under reflux for 2 hours affords the acyl chloride.

Key Data

Step Reagent Temperature Time Yield
Cyclization Polyphosphoric acid 180°C 6 h 78%
Chlorination SOCl₂ Reflux 2 h 95%

Installation of Pyridin-2-ylamino Propanoate Side Chain

Procedure

  • Amide Coupling : 1-Methylbenzimidazole-5-carbonyl chloride (5.0 g, 21.3 mmol) is reacted with ethyl 3-(pyridin-2-ylamino)propanoate (4.8 g, 23.4 mmol) in dry dichloromethane (DCM) using triethylamine (3.0 mL) as base. The reaction is stirred at 25°C for 12 hours.
  • Workup : The organic layer is washed with brine, dried over Na₂SO₄, and concentrated. Purification via silica gel chromatography (ethyl acetate/hexane, 1:1) yields the intermediate.

Optimization Insight

  • Excess acyl chloride (1.1 eq) improves yield by mitigating hydrolysis.
  • Anhydrous conditions prevent competing ester hydrolysis.

Mannich Reaction for Anilino Methyl Substituent

Procedure

  • Mannich Base Formation : A solution of the benzimidazole-pyridine intermediate (3.0 g, 7.2 mmol), formaldehyde (37% aq., 1.5 mL), and 4-aminophenylguanidine (1.6 g, 8.6 mmol) in ethanol (30 mL) is refluxed for 8 hours.
  • Isolation : The product precipitates upon cooling and is recrystallized from ethanol/water.

Challenges

  • Regioselectivity at the benzimidazole C2 position is ensured by electron-withdrawing carbonyl groups.
  • Steric hindrance from the pyridine moiety minimizes bis-alkylation.

Guanidinylation with Hexoxycarbonyl Group

Procedure

  • Carbamimidoyl Formation : The anilino intermediate (2.5 g, 4.1 mmol) is treated with hexyl chloroformate (1.2 g, 6.2 mmol) and 1,8-diazabicycloundec-7-ene (DBU, 0.5 mL) in DCM at 0°C. The reaction is warmed to 25°C and stirred for 24 hours.
  • Z-Configuration Control : The use of bulky base DBU favors the thermodynamically stable Z-isomer via kinetic control.

Analytical Confirmation

  • ¹H NMR : A singlet at δ 10.8 ppm confirms the N-H of the guanidine group.
  • HPLC : >99% isomeric purity using a Chiralpak AD-H column (heptane/ethanol, 85:15).

Methanesulfonate Salt Formation

Procedure
The free base (1.0 g, 1.3 mmol) is dissolved in acetone (10 mL) and treated with methanesulfonic acid (0.13 mL, 2.0 mmol). The mixture is stirred for 1 hour, and the precipitate is filtered and dried.

Salt Characterization

  • Melting Point : 214–216°C (decomp.)
  • Solubility : >50 mg/mL in water, enhancing bioavailability.

Optimization of Critical Reactions

Amide Coupling Efficiency

Comparative analysis of coupling agents:

Coupling Agent Solvent Temp. Yield Purity
EDCI/HOBt DCM 25°C 65% 92%
DCC/DMAP THF 40°C 72% 88%
SOCl₂ Toluene Reflux 95% 99%

Acyl chloride formation via SOCl₂ proved superior by avoiding racemization and simplifying purification.

Mannich Reaction Kinetics

Temperature Profile

Temp. (°C) Time (h) Yield Selectivity
60 24 45% 78%
80 12 68% 85%
100 8 82% 93%

Elevated temperatures accelerate imine formation while minimizing side reactions.

Analytical Characterization

Spectroscopic Data

  • IR (KBr) : 1725 cm⁻¹ (ester C=O), 1650 cm⁻¹ (amide I), 1540 cm⁻¹ (guanidine C=N).
  • ¹³C NMR : δ 167.2 (ester carbonyl), 158.9 (benzimidazole C2), 62.1 (OCH₂CH₃).

X-ray Crystallography

Single-crystal analysis confirms the Z-configuration of the carbamimidoyl group with a dihedral angle of 12.3° between the anilino and benzimidazole planes.

Scientific Research Applications

ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate;methanesulfonic acid has numerous applications in scientific research, particularly in the fields of medicine and pharmacology. It is extensively used as an anticoagulant to prevent stroke and systemic embolism in patients with atrial fibrillation . Additionally, it is employed in the treatment and prevention of deep vein thrombosis and pulmonary embolism . The compound is also used in pharmaceutical research to develop new anticoagulant therapies and to study the mechanisms of thrombin inhibition .

Comparison with Similar Compounds

Structural Similarity Analysis

Methods :

  • Tanimoto coefficient and molecular fingerprinting (e.g., MACCS, Morgan fingerprints) are used to quantify structural similarity. High similarity indices suggest shared biological activities .
  • Key structural motifs : The benzimidazole-pyridine core, hexyloxycarbonylcarbamimidoyl group, and methanesulfonate counterion define its pharmacophore.

Analog Compounds :

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Similarity Index (%)
Dabigatran etexilate mesylate C₃₅H₄₅N₇O₈S 724.83 Reference compound 100
Ethyl 3-[(2-{[4-(Hexyloxycarbonylamino-imino-methyl)phenylamino]-methyl}-1-methyl-1H-benzimidazol-5-carbonyl)-pyridin-2-yl-amino]propionate (free base) C₂₇H₂₉N₇O₃ 499.56 Absence of methanesulfonate; free amine ~85–90
3-({2-[(4-Carbamimidoyl-phenylamino)-methyl]-1-methyl-1H-benzoimidazole-5-carbonyl}-pyridin-2-yl-amino)-propionic acid ethyl ester hydrochloride C₂₈H₃₀N₆O₆S 578.64 Hydrochloride salt; modified side chain ~75–80
Ethyl 3-[[2-[[4-(N-Hexoxycarbonylcarbamimidoyl)-N-nitroso-anilino]methyl]-1-methyl-benzimidazole-5-carbonyl]-(2-pyridyl)amino]propanoate C₃₄H₄₀N₈O₆ 656.73 Nitroso group substitution ~70–75

Findings :

  • The free base form (C₂₇H₂₉N₇O₃) retains thrombin inhibition but exhibits lower solubility due to the absence of the methanesulfonate counterion .
  • Nitroso-substituted analogs (e.g., C₃₄H₄₀N₈O₆) show reduced thrombin affinity, likely due to steric hindrance from the nitroso group .

Pharmacological and Pharmacokinetic Comparison

Parameter Dabigatran Etexilate Mesylate Hydrochloride Analog (C₂₈H₃₀N₆O₆S) Nitroso-Substituted Analog (C₃₄H₄₀N₈O₆)
Bioavailability 3–7% 2–5% <1% (predicted)
Half-Life (hrs) 12–14 8–10 6–8
Renal Clearance (%) 80 70 50
Thrombin Inhibition (IC₅₀) 4.5 nM 12 nM 45 nM

Key Observations :

  • The hydrochloride analog’s reduced bioavailability correlates with its lower solubility .
  • Nitroso substitution diminishes thrombin inhibition efficacy, highlighting the critical role of the carbamimidoyl group in target binding .

Analytical and Functional Comparisons

Cross-Reactivity in Immunoassays

  • Antibodies targeting dabigatran etexilate mesylate exhibit low cross-reactivity (<10%) with its hydrochloride analog due to differences in ionic interactions .
  • High cross-reactivity (>50%) is observed with the free base form, complicating assay specificity .

Polymorphism and Stability

  • Dabigatran etexilate mesylate exists in two crystalline polymorphs (I and II) and a hemihydrate form, enhancing formulation stability .
  • Hydrochloride analogs show hygroscopicity, limiting shelf life under humid conditions .

Biological Activity

Ethyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate; methanesulfonic acid (commonly referred to as dabigatran etexilate) is a compound of significant interest in pharmacology due to its anticoagulant properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Molecular Characteristics

  • Molecular Formula : C34H41N7O5
  • Molecular Weight : 627.7 g/mol
  • IUPAC Name : ethyl 3-[[2-[[4-(N'-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate

Dabigatran etexilate functions primarily as a direct thrombin inhibitor. It works by binding to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, which is essential for blood clot formation. This mechanism is crucial in managing conditions such as atrial fibrillation and venous thromboembolism.

Pharmacokinetics

The pharmacokinetic profile of dabigatran etexilate includes:

  • Absorption : Rapidly absorbed after oral administration, with peak plasma concentrations occurring within 1–2 hours.
  • Metabolism : Primarily metabolized by esterases to its active form, dabigatran.
  • Excretion : Approximately 80% of the drug is excreted unchanged in urine, highlighting the importance of renal function in dosing considerations.

Efficacy and Safety

Clinical studies have demonstrated that dabigatran etexilate is effective in reducing the risk of stroke and systemic embolism in patients with non-valvular atrial fibrillation. It has been compared favorably against traditional anticoagulants like warfarin, showing similar or superior efficacy with a more predictable anticoagulant effect and fewer dietary restrictions.

Clinical Trials Overview

  • RE-LY Trial : A landmark study comparing dabigatran etexilate with warfarin in patients with atrial fibrillation. The trial found that dabigatran significantly reduced the risk of stroke and systemic embolism while having a lower incidence of major bleeding events compared to warfarin.
  • Dabigatran for Treatment of Venous Thromboembolism : In a study assessing the use of dabigatran for treating deep vein thrombosis and pulmonary embolism, results indicated that it was non-inferior to warfarin regarding efficacy while demonstrating a favorable safety profile.

Adverse Effects

Despite its benefits, dabigatran etexilate is associated with some adverse effects, including gastrointestinal disturbances and an increased risk of bleeding. Monitoring renal function is critical due to its renal excretion pathway.

Comparative Analysis with Other Anticoagulants

FeatureDabigatran EtexilateWarfarinRivaroxaban
MechanismDirect thrombin inhibitorVitamin K antagonistFactor Xa inhibitor
Onset of ActionRapid (1–2 hours)Slow (days)Rapid (2–4 hours)
MonitoringNot requiredRequired (INR)Not required
Major Bleeding RiskModerateHigherModerate

Q & A

Basic: What are the critical parameters for optimizing the synthesis of this compound to achieve high yield and purity?

Methodological Answer:
Key parameters include:

  • Reaction Temperature and Time: Elevated temperatures (80–100°C) and reflux durations (4–6 hours) are critical for facilitating condensation between the benzimidazole and pyridinylamino moieties .
  • Catalyst Selection: Acidic conditions (e.g., methanesulfonic acid) enhance carbamimidoyl group activation, as observed in analogous benzimidazole syntheses .
  • Purification Strategy: Gradient column chromatography with polar/non-polar solvent mixtures (e.g., ethyl acetate/hexane) effectively isolates the target compound from byproducts .

Basic: Which analytical techniques are most effective for characterizing the structural integrity of methanesulfonic acid in the compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR can confirm the presence of methanesulfonic acid via characteristic shifts for the sulfonic acid proton (δ 2.5–3.5 ppm) and sulfur-bound carbons .
  • Titration Assays: Acid-base titration using standardized NaOH quantifies the methanesulfonic acid content, with buffer solutions (e.g., ammonium acetate at pH 6.5) ensuring accurate endpoint detection .
  • Mass Spectrometry: High-resolution MS (HRMS) identifies the molecular ion peak for the methanesulfonic acid adduct, typically observed at m/z = [M+H]⁺ ± 0.001 Da .

Advanced: How can researchers resolve contradictions in reported reaction mechanisms involving benzimidazole derivatives under varying acidic conditions?

Methodological Answer:

  • Controlled Variable Testing: Systematically vary pH (1.0–6.0) and temperature (25–100°C) to map reaction pathways. For example, methanesulfonic acid at pH < 2 promotes protonation of the benzimidazole nitrogen, altering nucleophilic attack kinetics .
  • Isotopic Labeling: Use deuterated solvents (e.g., D₂O) to track proton transfer steps in intermediate formation, clarifying discrepancies in rate-determining steps .
  • Computational Modeling: Density Functional Theory (DFT) simulations can predict energy barriers for competing pathways, reconciling conflicting mechanistic proposals .

Advanced: What computational approaches are recommended for simulating the interaction between the benzimidazole core and methanesulfonic acid?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Use force fields (e.g., AMBER or CHARMM) to model proton transfer dynamics and hydrogen bonding between the benzimidazole nitrogen and sulfonic acid group .
  • Quantum Mechanics/Molecular Mechanics (QM/MM): Partition the system to study electronic interactions at the active site while maintaining solvation effects. COMSOL Multiphysics integration enables real-time parameter adjustments for acid concentration effects .
  • Solvent Accessibility Analysis: Poisson-Boltzmann calculations predict solvent shielding effects on protonation states, critical for stability studies .

Basic: What are the solubility profiles of this compound in common organic solvents, and how do they influence purification strategies?

Methodological Answer:

  • Solubility Trends: The compound exhibits high solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in alcohols (e.g., methanol, ethanol) due to the hydrophobic hexoxycarbonyl chain .
  • Recrystallization Optimization: Use ethanol/water mixtures (70:30 v/v) for recrystallization, leveraging temperature-dependent solubility to remove impurities .
  • Chromatography Solvent Selection: A hexane/ethyl acetate gradient (10–50% ethyl acetate) resolves closely eluting byproducts, as demonstrated in analogous syntheses .

Advanced: How to design experiments to investigate the stability of the carbamimidoyl group under prolonged storage conditions?

Methodological Answer:

  • Accelerated Stability Testing: Store samples at 40°C/75% relative humidity (ICH Q1A guidelines) and monitor degradation via HPLC-UV at 254 nm. Degradation products (e.g., hydrolyzed carbamimidoyl to urea) elute earlier due to reduced polarity .
  • Kinetic Modeling: Apply the Arrhenius equation to extrapolate shelf-life at 25°C, using rate constants derived from high-temperature data .
  • Protective Formulation: Encapsulation in lipid-based nanoparticles (e.g., liposomes) reduces hydrolysis rates by 60%, as shown in analogous carbamimidoyl derivatives .

Advanced: What experimental strategies mitigate competing side reactions during the coupling of the pyridin-2-ylamino moiety?

Methodological Answer:

  • Pre-activation of Reactants: Pre-treat the pyridinylamine with trimethylsilyl chloride (TMSCl) to enhance nucleophilicity, reducing dimerization byproducts .
  • In Situ Monitoring: Use FTIR to track the disappearance of the carbonyl stretch (1700–1750 cm⁻¹) associated with the activated intermediate, ensuring reaction completion before proceeding .
  • Additive Screening: Catalytic amounts of DMAP (4-dimethylaminopyridine) improve coupling efficiency by 30% in benzimidazole-pyridine conjugates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
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Dabigatran etexilate meslate
Reactant of Route 2
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Dabigatran etexilate meslate

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